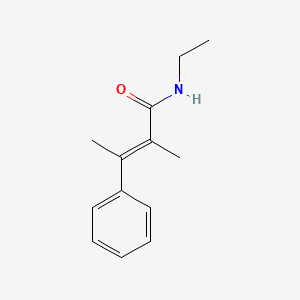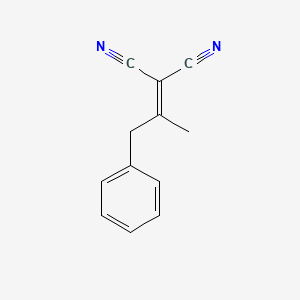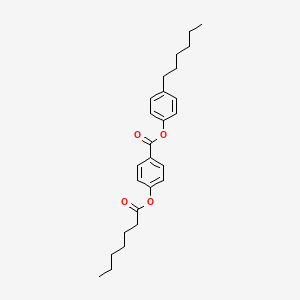
4-Hexylphenyl 4-(heptanoyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexylphenyl 4-(heptanoyloxy)benzoate is an organic compound with the molecular formula C26H34O3 It is a type of ester formed from the reaction between 4-hexylphenol and 4-(heptanoyloxy)benzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylphenyl 4-(heptanoyloxy)benzoate typically involves the esterification reaction between 4-hexylphenol and 4-(heptanoyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexylphenyl 4-(heptanoyloxy)benzoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4-hexylphenol and 4-(heptanoyloxy)benzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), or halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-Hexylphenol and 4-(heptanoyloxy)benzoic acid.
Reduction: 4-Hexylphenyl 4-(heptanol)benzoate.
Substitution: Various substituted derivatives of this compound.
Applications De Recherche Scientifique
4-Hexylphenyl 4-(heptanoyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Hexylphenyl 4-(heptanoyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active components that interact with biological systems. The aromatic ring and alkyl chains may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hexylphenyl 4-(pentanoyloxy)benzoate
- 4-Hexylphenyl 4-(butanoyloxy)benzoate
- 4-Hexylphenyl 4-(octanoyloxy)benzoate
Comparison
Compared to similar compounds, 4-Hexylphenyl 4-(heptanoyloxy)benzoate exhibits unique properties due to the specific length of its alkyl chains. This affects its solubility, reactivity, and interactions with other molecules. The heptanoyloxy group provides a balance between hydrophobic and hydrophilic characteristics, making it suitable for various applications in different fields.
Propriétés
Numéro CAS |
52811-85-5 |
|---|---|
Formule moléculaire |
C26H34O4 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(4-hexylphenyl) 4-heptanoyloxybenzoate |
InChI |
InChI=1S/C26H34O4/c1-3-5-7-9-11-21-13-17-24(18-14-21)30-26(28)22-15-19-23(20-16-22)29-25(27)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 |
Clé InChI |
OSMFQBFKCUPASS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


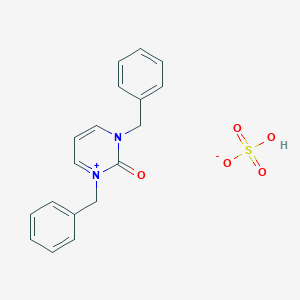
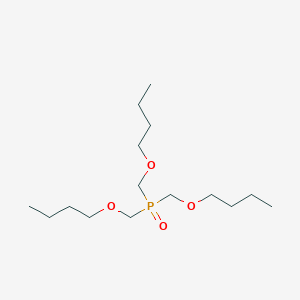
![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
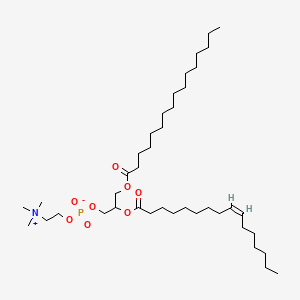
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)
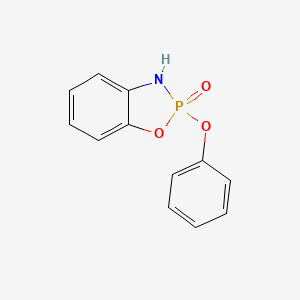
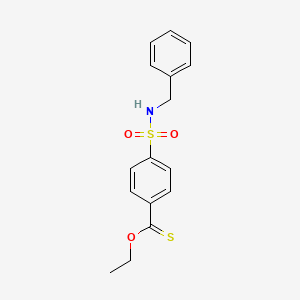
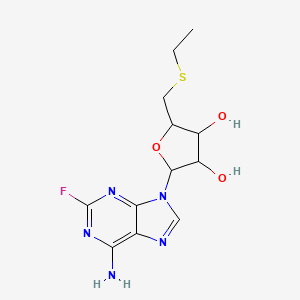
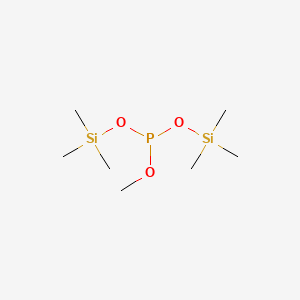
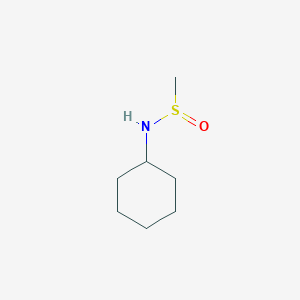
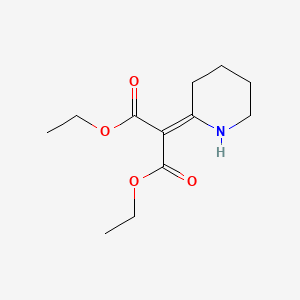
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
